molecular formula C14H16ClN B15327291 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B15327291
M. Wt: 233.73 g/mol
InChI Key: NZHBTDNSUPKGEA-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 1484999-98-5) is a carbazole derivative of significant interest in medicinal and agrochemical research. This compound features a tetrahydrocarbazole core, a scaffold recognized as a privileged structure in drug discovery due to its ability to bind to diverse biological targets . The specific molecular framework of this chemical, including the chloro and dimethyl substitutions, makes it a valuable intermediate for developing novel therapeutic and agrochemical agents. In pharmaceutical research, closely related chloro-dimethyl-9H-carbazole analogs have demonstrated promising antiviral activity , particularly against the Human Immunodeficiency Virus (HIV) . Studies indicate that the position of the chlorine atom on the carbazole ring is a critical structural determinant for antiviral potency, with 7-chloro derivatives showing enhanced activity . This suggests the compound's potential as a precursor for synthesizing and optimizing new antiviral agents. Concurrently, in agrochemical science, structurally similar tetrahydrocarbazole derivatives have been highlighted for their herbicidal potential . Research shows that these compounds can interfere with the photosynthetic electron transport chain in plants, leading to the inhibition of plant growth . The presence of chloro and nitro substituents on the tetrahydrocarbazole scaffold has been linked to this bioactivity, pointing to the relevance of this chlorinated derivative for further investigation in this field . With a molecular formula of C 14 H 16 ClN and a molecular weight of 233.74 g/mol , this reagent is intended for use by qualified researchers in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16ClN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3

InChI Key

NZHBTDNSUPKGEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for carbazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce tetrahydrocarbazole derivatives. Substitution reactions can result in various functionalized carbazole compounds.

Scientific Research Applications

While comprehensive information regarding the applications of "6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole" is limited, its structural features and similarity to other carbazoles suggest potential uses in scientific research.

Scientific Research Applications
This compound can be employed as a building block in the synthesis of complex organic molecules. Derivatives of the compound have demonstrated potential as antiviral, anticancer, and antimicrobial agents. Research is ongoing to explore its potential as a therapeutic agent for various diseases and in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds
The compound's uniqueness lies in its specific arrangement of chlorine and methyl groups, influencing its chemical reactivity and biological activity. Its unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development. Some similar compounds include:

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.
  • 2,4-dimethyl-1H-indole: Shares the indole core structure but lacks the chlorine atom.
  • 6-chloro-1H-indole: Contains the chlorine atom but differs in the position of methyl groups.

Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Amines or thiols.

Mechanism of Action

The mechanism of action of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For example, some derivatives of this compound have been found to inhibit enzymes such as SIRT1, which plays a role in cellular regulation . The compound can also interact with DNA and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Ion Mobility and Dipole Moments
  • Unsubstituted 2,3,4,9-Tetrahydro-1H-carbazole : Exhibits a distinct "flat" molecular conformation due to its dipole moment vector, leading to lower ion-mobility values compared to substituted indoles (e.g., 2-methylindole) .
  • 6-Chloro-8-Nitro-2,3,4,9-Tetrahydro-1H-carbazole (Compound 15a) : The nitro group at position 8 significantly reduces excitation energy (3.45 eV vs. 5.00 eV for indole), suggesting electron-deficient aromatic systems enhance photophysical reactivity. The dimethyl groups in the target compound may modulate similar electronic effects depending on their positions .

Table 1: Substituent Impact on Electronic Properties

Compound Substituents Excitation Energy (eV) Ion-Mobility Characteristics
Indole (Parent) None 5.00 Higher mobility
Compound 15a 6-Cl, 8-NO₂ 3.45 Not reported
6-Chloro-2,4-dimethyl-THCz 6-Cl, 2-Me, 4-Me Not reported Likely distinct vs. unsubstituted

Table 2: Bioactivity of Selected Tetrahydrocarbazole Derivatives

Compound Substituents Biological Activity (EC₅₀ or IC₅₀) Application
A10 Amide functional group 1.85 mg/L (R. solani) Antifungal
6-Cl-THCz-1-carboxamide 6-Cl, 1-carboxamide ~Reference compound potency SIRT1/SIRT2 inhibition
6-Cl-2,4-dimethyl-THCz 6-Cl, 2-Me, 4-Me Not reported Hypothesized antifungal

Pharmacological Relevance

  • Antiviral Potential: A tetrahydrocarbazole derivative (unspecified substituents) showed anti-SARS-CoV-2 activity in vitro (EC₅₀ determination on Vero cells), suggesting the scaffold’s versatility .
  • CRTH2 Receptor Antagonism : 2,3,4,9-Tetrahydro-1H-carbazoles with alkoxy or aryl groups demonstrate receptor antagonism, underscoring the importance of substituent choice in target engagement .

Biological Activity

6-Chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 36684-65-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12ClN
  • Molecular Weight : 205.68 g/mol
  • Melting Point : 145-148 °C
  • Boiling Point : 358.8 °C at 760 mmHg
  • Density : 1.3 g/cm³

Pharmacological Activity

Research has indicated that compounds related to carbazole structures exhibit various biological activities including anticancer, antiviral, and antibacterial properties. The specific compound this compound has been studied for its potential effects in these areas.

Antiviral Activity

A study highlighted the antiviral potential of chloro-substituted carbazole derivatives against HIV. The findings suggested that the positioning of chlorine on the carbazole scaffold is crucial for enhancing antiviral activity. For instance, a derivative with a nitro group showed significant activity against HIV, indicating that structural modifications can lead to improved efficacy in viral inhibition .

Anticancer Activity

Research has demonstrated that carbazole derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that certain derivatives exhibit cytotoxic effects on breast cancer cells by acting as GPER agonists . This suggests that structural variations in carbazole compounds can influence their ability to target cancer cells effectively.

Case Studies

StudyCompoundActivityFindings
Rizza et al., 2018Chloro-1,4-dimethyl-9H-carbazoleAntiviralIdentified as a lead compound for anti-HIV drugs; structure-dependent activity observed.
Sinicropi et al., 20156-Bromo-1,4-dimethyl-9H-carbazoleAnticancerDemonstrated inhibitory effects on breast cancer cell growth; mechanism linked to GPER activation.
Unpublished Data6-Chloro-2,4-dimethyl derivativeAntibacterialShowed protective effects in rice against bacterial infections at specific concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with specific stages of the HIV replication cycle.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in malignant cells.
  • Antibacterial Properties : The compound has shown efficacy in inhibiting bacterial growth through various mechanisms.

Q & A

Q. How are hydrogen-bonding networks and π-interactions characterized in solid-state studies?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions, such as C–H···O/N hydrogen bonds and C–H···π stacking (e.g., R₂²(10) motifs in carbazole thiones). Hirshfeld surface analysis quantifies interaction contributions, critical for designing co-crystals with improved solubility .

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